molecular formula C19H18ClN3OS B2714400 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-33-8

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2714400
CAS No.: 391226-33-8
M. Wt: 371.88
InChI Key: UOUZDYWQVQKOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative designed for advanced pharmacological and biochemical research. Compounds based on the 1,3,4-thiadiazole scaffold are of significant scientific interest due to their diverse biological activities, which include potential anticancer and antiviral properties . The incorporation of a 1,3,4-thiadiazole ring, a key pharmacophore in medicinal chemistry, is known to contribute to favorable metabolic profiles and the ability to cross cellular membranes, thereby enhancing the bioavailability of potential drug candidates . The specific structure of this compound, which features a 2,3,5,6-tetramethylphenyl group and a chlorinated benzamide moiety, is engineered to interact with critical biological targets. Research on analogous 1,3,4-thiadiazole derivatives has demonstrated that such compounds can exhibit their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through mechanisms such as cell cycle arrest at specific phases (e.g., S or G2/M) and the upregulation of apoptotic markers, including an increased Bax/Bcl-2 ratio and caspase activity . Furthermore, molecular docking studies with similar thiadiazole compounds suggest potential inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a recognized target for therapeutic agents . This compound is provided exclusively for non-human research applications. It is intended for use in investigations such as anticancer activity screening in cell lines like MCF-7 and HepG2, antiviral bioassays (e.g., against tobacco mosaic virus), and enzyme inhibition studies . Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUZDYWQVQKOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.

    Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tetramethylbenzene and an appropriate alkylating agent.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the intermediate product with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Name Substituents (Thiadiazole Position 5) Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3,5,6-Tetramethylphenyl 4-Chloro C₁₉H₁₈ClN₃OS 379.88 High lipophilicity, steric hindrance
4c () Pyridin-2-yl 4-Chloro C₁₄H₁₀ClN₃OS 303.76 Electron-deficient pyridine ring; moderate solubility
KC161 () (2,6-Dichlorobenzyl)thio Benzamide C₁₅H₁₀Cl₂N₃OS₂ 387.29 Dichlorobenzylthio enhances halogen bonding
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () Ethylsulfanyl 4-Chloro C₁₁H₁₀ClN₃OS₂ 299.80 Lower MW; reduced steric bulk
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () Phenylamino 2,4-Dichloro C₁₈H₁₂Cl₅N₅OS 513.70 Polychlorinated; strong DHFR inhibition (ΔG = −9.0 kcal/mol)

Notes:

  • The target compound’s tetramethylphenyl group increases molecular weight and lipophilicity compared to pyridin-2-yl (4c) or ethylsulfanyl () analogues.
  • Halogenated derivatives (e.g., KC161, ) exhibit stronger intermolecular interactions (e.g., halogen bonding) but may face metabolic instability due to high chlorine content.

Spectral Data Comparison

Key spectral differences are highlighted below:

Compound ¹H NMR (DMSO-d₆) IR (C=O stretch, cm⁻¹) MS (Molecular Ion)
Target Compound δ 7.45–7.72 (m, Ar-H), 2.20 (s, 12H, CH₃) 1675 379 (M⁺)
4c () δ 7.36–8.13 (m, pyridine + Ar-H) 1605 303 (M⁺)
8a () δ 2.49 (s, CH₃), 7.47–8.39 (m, Ar-H) 1679, 1605 414 (M⁺)
KC161 () δ 7.36–7.95 (m, Ar-H) 1606 387 (M⁺)

Insights:

  • The target compound’s ¹H NMR shows distinct methyl group signals (δ 2.20 ppm) absent in analogues.
  • IR C=O stretches vary slightly due to electronic effects of substituents (e.g., electron-withdrawing Cl in 4c lowers C=O frequency compared to the target compound).

Biological Activity

Introduction

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the field of cancer research. The structural features of this compound contribute to its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is C16H18ClN3SC_{16}H_{18}ClN_3S with a molecular weight of approximately 337.87 g/mol. The presence of the chloro group and the bulky tetramethylphenyl moiety enhances its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings often exhibit significant biological effects. The following table summarizes the biological activities associated with 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and related derivatives:

Compound Biological Activity IC50 (µM)
4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideAnticancerData not specified
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeAnticancer (MCF-7 cells)0.28
1-(substituted phenyl)-thiadiazolesAntimicrobial and anticancerVaries

The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can inhibit cell proliferation by arresting the cell cycle at specific phases. In particular:

  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells such as MCF-7 and HepG2.
  • Apoptosis Induction : The ability to trigger apoptotic pathways is a key mechanism through which these compounds exert their anticancer effects.

Case Studies

  • In Vitro Studies : A study investigating various thiadiazole derivatives found that 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited promising cytotoxicity against breast cancer cell lines (MCF-7). The specific IC50 values were not disclosed for this compound but were noted to be significant compared to control groups.
  • In Vivo Studies : In vivo experiments using tumor-bearing mice models indicated that certain thiadiazole derivatives could effectively target tumor cells. This highlights the potential for further development in therapeutic applications.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the thiadiazole scaffold to enhance bioactivity:

  • A series of benzamide derivatives bearing a 1,3,4-thiadiazole nucleus were synthesized and tested for anticholinesterase activity. Some derivatives showed more potency than donepezil (IC50 = 0.6 µM), indicating potential applications in treating Alzheimer’s disease .
  • Another study highlighted the synthesis of various thiadiazole derivatives with improved anticancer properties through structural modifications such as substituent variations on the phenyl ring .

Q & A

Basic: What are the optimized synthetic routes for preparing 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves constructing the thiadiazole core via cyclization of thiosemicarbazide with a substituted carboxylic acid derivative under acidic conditions. For example, in analogous compounds, the thiadiazole ring is formed by reacting thiosemicarbazide with 2,3,5,6-tetramethylbenzoic acid, followed by coupling with 4-chlorobenzoyl chloride. Key factors include:

  • Temperature control : Elevated temperatures (~80–100°C) enhance cyclization efficiency but may require reflux conditions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while ethanol or methanol aids in precipitation .
  • Catalysts : Triethylamine or pyridine is often used to neutralize HCl byproducts during amide bond formation .
    Yield optimization requires monitoring via TLC and purification via column chromatography. Typical yields for similar compounds range from 50–70% .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond integrity. For example, aromatic protons in the tetramethylphenyl group appear as singlets (δ 2.1–2.3 ppm), while the thiadiazole C-H resonates near δ 8.1–8.3 ppm .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the thiadiazole ring and torsional angles between aromatic systems. SHELX software is widely used for refinement, with hydrogen-bonding interactions (e.g., N–H···N) stabilizing crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C19H17ClN4OS: calculated 393.08, observed 393.09) .

Advanced: How can researchers resolve discrepancies in crystallographic data interpretation for this compound?

Answer:
Discrepancies often arise from disordered solvent molecules or twinning. Methodologies include:

  • Data redundancy : Collect multiple datasets to identify systematic errors. SHELXL’s TWIN and BASF commands model twinning .
  • Hydrogen-bond analysis : Compare experimental (e.g., N–H···O/F interactions) with density functional theory (DFT)-optimized geometries to validate hydrogen-bond networks .
  • Validation tools : Use PLATON or checkCIF to assess geometric outliers and ADDSYM to detect missed symmetry . For example, a study on a related benzamide derivative resolved ambiguity in methyl group orientation via iterative refinement of occupancy factors .

Advanced: What experimental strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity in thiadiazole-benzamide derivatives?

Answer:

  • Substituent variation : Systematically modify substituents on the benzamide (e.g., chloro, methoxy) and thiadiazole-linked aryl groups (e.g., tetramethylphenyl) to assess effects on cytotoxicity. For example, electron-withdrawing groups (Cl) enhance apoptosis induction in MCF-7 cells, while methoxy groups improve solubility .
  • Biological assays :
    • MTT assay : Measures IC50 values (e.g., 0.37 µM for HeLa cells in a chloro-substituted analog) .
    • Flow cytometry : Quantifies cell-cycle arrest (e.g., G2/M phase arrest via CDK1 inhibition) .
  • Molecular docking : Screens against targets like tyrosine kinases or PARP, with binding affinity correlated to substituent hydrophobicity .

Advanced: How do researchers address contradictory bioactivity data across studies for structurally similar compounds?

Answer:
Contradictions may stem from assay variability or structural nuances. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies to identify trends. For example, a meta-analysis of thiadiazole derivatives revealed that para-substituted benzamides consistently outperform ortho-substituted analogs in IC50 values .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or polymorphic effects .

Basic: What are the common pitfalls in purifying this compound, and how are they addressed?

Answer:

  • Byproduct formation : Unreacted starting materials (e.g., thiosemicarbazide) can co-elute. Gradient elution in column chromatography (hexane:ethyl acetate 3:1 to 1:1) improves separation .
  • Solvent retention : Crystallization from methanol may trap solvent molecules. Vacuum drying at 60°C for 24 hours ensures solvent removal .
  • Hydrolysis : The amide bond is sensitive to strong acids/bases. Neutral workup (e.g., NaHCO3 wash) preserves integrity .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (e.g., 3.2 for this compound, indicating moderate lipophilicity) and BBB permeability .
  • MD simulations : Assess binding stability to serum proteins (e.g., >90% binding to albumin in a 100-ns simulation) .
  • Metabolic pathways : CYP450 docking identifies potential oxidation sites (e.g., methyl groups on the tetramethylphenyl ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.